molecular formula C13H24N4 B2572179 N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine CAS No. 691873-29-7

N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine

Cat. No.: B2572179
CAS No.: 691873-29-7
M. Wt: 236.363
InChI Key: ZDJXRPWCTAAVRO-UHFFFAOYSA-N
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Description

N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine is a synthetic organic compound characterized by its unique pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine typically involves the reaction of 2-isopropyl-6-methyl-4-pyrimidinol with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine, commonly referred to as compound 691873-29-7, is a synthetic organic compound characterized by its unique pyrimidine structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its molecular formula is C13H24N4C_{13}H_{24}N_{4} with a molar mass of 236.36 g/mol .

Chemical Structure and Properties

The structural configuration of this compound contributes to its distinct chemical and biological properties. The compound features a pyrimidine ring substituted with isopropyl and methyl groups, along with dimethylamino propyl moieties.

PropertyValue
Molecular FormulaC13H24N4
Molar Mass236.36 g/mol
CAS Number691873-29-7
SolubilityMiscible in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways. Research indicates that it acts as a biochemical probe in enzyme studies and has potential therapeutic applications.

Pharmacological Applications

Research has indicated several potential pharmacological applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : There are indications that this compound could influence cancer cell proliferation through specific signaling pathways.
  • Neuroprotective Effects : Some studies have explored its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study investigated the efficacy of this compound against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Investigation of Anticancer Properties : In vitro studies demonstrated that the compound could inhibit the growth of certain cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, warranting further exploration in vivo.
  • Neuroprotection Research : A recent study examined the protective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a reduction in cell death and preservation of mitochondrial integrity, highlighting its potential role in neuroprotection.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

Compound NameStructure CharacteristicsNotable Activity
2-Isopropyl-6-methyl-4-pyrimidinolHydroxyl group at position 4Antimicrobial
N,N-Diethyl-N′-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamineEthyl substitutions on nitrogenPotential anticancer
1-(2-Isopropyl-6-methyl-4-pyrimidinyl)-1,4-diazepaneDiazepane ring structureNeuroprotective effects

Properties

IUPAC Name

N',N'-dimethyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-10(2)13-15-11(3)9-12(16-13)14-7-6-8-17(4)5/h9-10H,6-8H2,1-5H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJXRPWCTAAVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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